Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine
Description
Contextualization within Modern Organic Chemistry and Molecular Design
In the realm of modern organic chemistry, the rational design of molecules to achieve specific functions is paramount. The structure of Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine is a prime example of how steric bulk and electronic properties can be engineered. The large, non-planar dibenzo[a,d]cycloheptene units create a defined pocket around the central nitrogen atom. This steric hindrance is a crucial feature in many catalytic applications, as it can influence the selectivity of chemical reactions by controlling the approach of substrates to a metal center coordinated by the ligand. The secondary amine group itself provides a coordination site for metal ions, making the entire molecule a potentially powerful ligand in organometallic chemistry. The search for new ligands with unique steric and electronic profiles is a continuous effort in catalysis, and bulky secondary amines like this one are of significant interest. rsc.orgnih.gov
Significance of the Dibenzo[a,d]cycloheptene Scaffold in Chemical Systems
The dibenzo[a,d]cycloheptene scaffold is a tricyclic system that has garnered considerable attention in various fields of chemistry. Its rigid, saddle-shaped conformation is a key feature that has been exploited in the design of various functional molecules. bldpharm.com In medicinal chemistry, for instance, derivatives of this scaffold have been investigated for their biological activities. rsc.org The defined three-dimensional structure of the scaffold allows for precise positioning of functional groups in space, which is critical for interactions with biological targets. rsc.org Beyond medicinal applications, this scaffold is also utilized in materials science. Its rigid nature can be harnessed to create well-ordered molecular assemblies and materials with specific photophysical or electronic properties. The synthesis of various substituted dibenzo[a,d]cycloheptene derivatives continues to be an active area of research. rsc.org
Prominent Role of this compound as a Privileged Ligand
The term "privileged ligand" refers to a class of molecular frameworks that are capable of binding to a variety of metal centers and effectively inducing high selectivity in a broad range of catalytic reactions. researchgate.netnih.gov While research specifically detailing the extensive catalytic applications of this compound as a standalone ligand is still emerging, its structural motifs are characteristic of this class. The combination of a sterically demanding backbone with a coordinating amine group makes it a promising candidate for a privileged ligand scaffold. The development of phosphine (B1218219) ligands based on the dibenzo[a,d]cycloheptenyl framework has shown success in palladium-catalyzed cross-coupling reactions, highlighting the potential of this scaffold in ligand design. rsc.org The steric bulk provided by the two dibenzo[a,d]cycloheptene units can create a specific coordination environment around a metal center, influencing the outcome of catalytic cycles and enhancing selectivity.
Overview of Key Academic Research Trajectories
Current academic research involving structures related to this compound is multifaceted. One significant trajectory focuses on the synthesis and application of new ligands for catalysis. This includes the development of phosphine derivatives of the dibenzo[a,d]cycloheptene scaffold for use in cross-coupling reactions, which are fundamental processes in the synthesis of pharmaceuticals and fine chemicals. rsc.orgnih.gov Another area of investigation is the coordination chemistry of bulky secondary amines. nih.govnih.gov Researchers are exploring how these ligands interact with different metal centers and how the steric and electronic properties of the ligands influence the structure and reactivity of the resulting metal complexes. Furthermore, the inherent chirality of certain substituted dibenzo[a,d]cycloheptene derivatives opens up avenues for their use in asymmetric catalysis, a critical field for the synthesis of enantiomerically pure compounds. researchgate.netnih.gov
Chemical Compound Information
| Compound Name |
| This compound |
| Palladium |
| Phosphine |
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₃N | researchgate.net |
| Molecular Weight | 397.51 g/mol | researchgate.net |
| CAS Number | 57705-01-8 | researchgate.net |
| Appearance | Powder | researchgate.net |
| Reaction Suitability | Reagent type: ligand | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H23N |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-amine |
InChI |
InChI=1S/C30H23N/c1-5-13-25-21(9-1)17-18-22-10-2-6-14-26(22)29(25)31-30-27-15-7-3-11-23(27)19-20-24-12-4-8-16-28(24)30/h1-20,29-31H |
InChI Key |
OFFKQRRCBWRRFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)NC4C5=CC=CC=C5C=CC6=CC=CC=C46 |
Origin of Product |
United States |
Coordination Chemistry of Bis 5h Dibenzo A,d Cyclohepten 5 Yl Amine As a Ligand
Ligand Design Principles and Structural Characteristics
The utility of Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine, also known as trop₂NH, as a ligand is deeply rooted in its distinct structural features. The bulky and rigid tricyclic backbone exerts significant influence on the coordination geometry and reactivity of the resulting metal complexes.
Chelation Modes and Denticity in Metal Complexes
This compound itself is a monodentate secondary amine ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. However, its derivatives, where the amine is part of a larger molecular framework, can act as polydentate chelating ligands. For instance, by incorporating the dibenzocycloheptenylamine moiety into a diamine structure, such as in (R,R)-N,N'-bis(5H-dibenzo[a,d]cyclohepten-5-yl)-1,2-diaminocyclohexane ((R,R)-trop₂dach), a tetrachelating amino-olefin ligand can be synthesized. In such derivatives, the two nitrogen atoms of the diamine backbone and the two olefinic C=C bonds of the dibenzocycloheptenyl groups can potentially coordinate to a metal center. This results in a ligand that can bind in a κ⁴ fashion, encompassing the metal in a well-defined chiral pocket. The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, is a key driving force in the formation of these complexes. The denticity can also be flexible; for example, in certain iridium complexes, derivatives of this ligand have been shown to coordinate in a tridentate fashion.
Stereochemical Aspects of Coordination and Chirality in Ligand Derivatives
The non-planar nature of the dibenzocycloheptene units introduces the possibility of chirality in derivatives of this compound. By using chiral diamine backbones, such as 1,2-diaminocyclohexane or 1,2-diphenyl-1,2-ethylenediamine, C₂-symmetric chiral ligands can be prepared. For example, (R,R)-N,N'-bis(5H-dibenzo[a,d]cyclohepten-5-yl)-1,2-diaminocyclohexane ((R,R)-trop₂dach) and (S,S)-N,N'-bis(5H-dibenzo[a,d]cyclohepten-5-yl)-1,2-diphenyl-1,2-ethylenediamine ((S,S)-trop₂dpen) are chiral tetrachelating amino-olefins.
When these chiral ligands coordinate to a metal center, the stereochemistry of the ligand dictates the stereochemistry of the resulting metal complex. This is of particular importance in asymmetric catalysis, where the chiral environment created by the ligand can induce enantioselectivity in chemical reactions. The rigid and bulky dibenzocycloheptenyl groups create a well-defined chiral pocket around the metal center, influencing the approach of substrates and leading to the preferential formation of one enantiomer of the product.
Formation and Spectroscopic Characterization of Metal Complexes
The coordination of this compound and its derivatives to rhodium(I) and iridium(I) has been investigated, leading to the formation of stable amine-diolefin and amino-olefin complexes.
Rhodium(I) Amine-Diolefin Complexes
Rhodium(I) complexes of chiral derivatives of this compound have been synthesized and characterized. For example, the reaction of chiral amino-olefins like (R,R)-trop₂dach and (S,S)-trop₂dpen with a rhodium(I) precursor yields cationic complexes such as (R,R)-[Rh(trop₂dach)]OTf and (S,S)-[Rh(trop₂dpen)]OTf. X-ray diffraction analyses have revealed that these 16-electron rhodium complexes adopt a distorted-square-planar geometry.
The spectroscopic characterization of these complexes provides valuable insights into their electronic and structural properties.
| Complex | Selected Spectroscopic Data |
| (R,R)-[Rh(trop₂dach)]OTf | pKa: 15.7(2) NH Bond Dissociation Energy (BDE): 317(2) kJ mol⁻¹ Redox Potentials (vs Fc⁺/Fc): Quasi-reversible reductions at E₁/₂¹ = -1.83 V and E₁/₂² = -2.27 V |
| (S,S)-[Rh(trop₂dpen)]OTf | Redox Potentials (vs Fc⁺/Fc): Quasi-reversible reductions at E₁/₂¹ = -1.78 V and E₁/₂² = -2.24 V |
The pKa value of the NH group in (R,R)-[Rh(trop₂dach)]OTf indicates that it can be deprotonated to form the corresponding neutral amide complex, (R,R)-[Rh(trop₂dach-H)]. This deprotonation leads to a shortening of the Rh-N bond by approximately 7%. The amide complex exhibits a quasi-reversible oxidation at E° = -0.34 V (vs Fc⁺/Fc), corresponding to the formation of a radical cation.
Iridium(I) Amino-Olefin Complexes
While less common than their rhodium counterparts, iridium(I) complexes bearing ligands derived from this compound have also been prepared. A notable example is the distorted-trigonal-bipyramidal iridium complex (S,S)-[IrCl(CO)(trop₂dpen)]. In this complex, the (S,S)-trop₂dpen ligand acts as a tridentate donor.
The formation of such iridium complexes opens avenues for their application in catalysis. For instance, (S,S)-[IrCl(CO)(trop₂dpen)] has been shown to be a precursor to an active phosphane-free catalyst for the transfer hydrogenation of acetophenone. This highlights the potential of these bulky and chiral iridium amino-olefin complexes in asymmetric transformations. Further spectroscopic and structural studies are necessary to fully elucidate the coordination chemistry of this class of iridium complexes.
Nickel(I) and Nickel(0) Olefin Complexes
The coordination of this compound to nickel has enabled the isolation of rare and catalytically active nickel(I) and nickel(0) complexes. uzh.chresearchgate.net The unique steric and electronic properties of this ligand are crucial for stabilizing these low-valent nickel centers.
A notable example is the paramagnetic nickel(I) olefin complex, [Ni(trop₂NH)(OOCCF₃)] (Complex 2 in the original research), which was synthesized by the reduction of a nickel(II) trifluoroacetate (B77799) precursor in the presence of the trop₂NH ligand. researchgate.net This complex is a rare instance of a stable, isolable Ni(I) species featuring an olefinic ligand. uzh.chresearchgate.net The synthesis proceeds via the addition of the ligand to nickel(II) trifluoroacetate, followed by reduction. researchgate.net
Furthermore, related nickel(0) hydride complexes have been generated in situ. uzh.chresearchgate.net For instance, the reaction of the Ni(I) complex with potassium tert-butoxide leads to the formation of hydride-bridged dinuclear nickel complexes. rsc.org These low-valent nickel complexes, stabilized by the amino-olefin ligand, have demonstrated significant catalytic activity, particularly in the dehydrogenation of amine boranes like dimethylamino borane (B79455). uzh.chresearchgate.net
Table 1: Selected Nickel Complexes with this compound
| Complex | Nickel Oxidation State | Key Features | Reference |
|---|---|---|---|
| [Ni(trop₂NH)(OOCCF₃)] | +1 | Paramagnetic, stable Ni(I) olefin complex | researchgate.net |
| Hydride-bridged dinuclear complex | 0 | Formed in situ, catalytically active | rsc.org |
Ruthenium(0) Diamino-Diolefin and Related Complexes
While direct coordination complexes of this compound with ruthenium(0) are not extensively detailed in the reviewed literature, highly relevant analogues based on a closely related diazadiene ligand, 1,4-bis(5H-dibenzo[a,d]cyclohepten-5-yl)-1,4-diazabuta-1,3-diene (trop₂dad), have been thoroughly investigated. This ligand retains the bulky dibenzocycloheptenyl moieties and presents a diamino-diolefin type coordination environment.
The coordination of the trop₂dad ligand to ruthenium(0) yields complexes of the general formula [Ru(trop₂dad)(L)] . These complexes exhibit a fascinating electronic structure and reactivity. rsc.org Density Functional Theory (DFT) studies indicate that the closed-shell singlet, open-shell singlet, and triplet electronic states of these species are very close in energy. rsc.org This electronic ambiguity is a hallmark of systems containing non-innocent ligands.
Other Transition Metal Coordination Frameworks
The coordination chemistry of this compound extends beyond nickel and ruthenium analogues to other transition metals, although detailed characterization is less common. The primary amine analogue, 5-amino-5H-dibenzo[a,d]cycloheptene (tropNH₂), has been used in conjunction with trop₂NH to synthesize a stable pentacoordinated 18-electron rhodium(I) complex, [Rh(trop₂NH)(tropNH₂)]O₃SCF₃ . nih.gov This complex demonstrates the ability of the bulky amine ligand to stabilize relatively high coordination numbers.
While specific complexes with other first-row transition metals like iron and cobalt featuring the this compound ligand are not prominently reported, the broader field includes studies on cobalt and iron complexes with various amine-bis(phenolate) or bis(diphenylphosphino)amine ligands. osti.govnih.govnih.govresearchgate.netmdpi.comresearchgate.netdur.ac.ukresearchgate.net These studies highlight the rich coordination chemistry of amine-based ligands with these metals, suggesting potential for future research with the sterically demanding trop₂NH.
Electronic Structure and Bonding Analysis in Metal-Ligand Systems
The electronic properties of metal complexes containing this compound and its derivatives are complex, often involving significant metal-ligand covalency and redox non-innocence.
Role of Olefin π-Acceptor Properties in Metal Stabilization
The olefinic moieties within the dibenzocycloheptenyl framework of the ligand play a critical role in stabilizing low-valent metal centers. In the case of the Ni(I) and Ni(0) complexes, the η²-coordination of the C=C double bonds to the nickel center is crucial. This interaction involves σ-donation from the olefin's filled π-orbital to an empty d-orbital on the metal and, more importantly for low-valent metals, π-back-donation from a filled metal d-orbital into the empty π* antibonding orbital of the olefin. This back-donation helps to delocalize electron density from the electron-rich metal center, thereby stabilizing the complex. This stabilization is a key factor in the successful isolation of the rare Ni(I) olefin complex. uzh.chresearchgate.net
Investigation of Non-Innocent Ligand Behavior (e.g., related diazadiene ligands)
The concept of non-innocent ligands, which can exist in multiple redox states, is central to understanding the electronic structure of complexes with ligands like trop₂dad. rsc.org In the [Ru(trop₂dad)(L)] system, the diazadiene fragment of the ligand can be considered redox-active. DFT calculations have shown that the ground state of these ruthenium complexes has a significant open-shell singlet contribution, which can be described as a Ru(I) center antiferromagnetically coupled to a trop₂dad radical anion (trop₂dad•⁻). rsc.org This indicates that the ligand is not a simple, "innocent" L-type donor but actively participates in the redox chemistry of the complex. This non-innocent behavior leads to both metal-centered and ligand-centered reactivity. rsc.org
Electron Paramagnetic Resonance and Computational Studies of Spin Density and Radical Character
The paramagnetic nature of the Ni(I) complex, [Ni(trop₂NH)(OOCCF₃)], which has a d⁹ electronic configuration, makes it amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net EPR studies, in conjunction with computational methods like DFT, provide deep insights into the distribution of the unpaired electron's spin density across the metal and the ligand, revealing the nature of the metal-ligand bonding and any radical character on the ligand.
For the Ni(I) complex, DFT calculations and EPR simulations were performed to understand its electronic structure. rsc.org The computed spin density distribution confirms that the unpaired electron resides primarily on the nickel center, but with some delocalization onto the ligand, consistent with a covalent metal-ligand interaction.
Table 2: EPR and Computational Data for [Ni(trop₂NH)(OOCCF₃)]
| Parameter | Value/Description | Method | Reference |
|---|---|---|---|
| Electronic State | Paramagnetic (d⁹) | Experimental/Theoretical | researchgate.net |
| Spin Density | Primarily on Ni, with some delocalization to the ligand | DFT Calculations | rsc.org |
| EPR Simulation | Good agreement with experimental spectrum | EPR/DFT | rsc.org |
These studies underscore the importance of combining experimental spectroscopic techniques with high-level computational analysis to unravel the intricate electronic landscapes of these sophisticated coordination compounds.
Catalytic Applications Mediated by Bis 5h Dibenzo A,d Cyclohepten 5 Yl Amine Metal Complexes
Homogeneous Catalysis Frameworks
Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine, commonly abbreviated as trop₂NH, serves as a distinctive ligand in homogeneous catalysis. ethz.ch Its structure is characterized by two bulky 5H-dibenzo[a,d]cyclohepten-5-yl (trop) groups attached to a central nitrogen atom. ethz.ch This steric bulk is a defining feature, creating a concave, pocket-like environment around a coordinated metal center. ethz.ch This specific geometry influences the steric accessibility of substrates to the catalytic site. ethz.ch
Beyond sterics, the ligand exhibits "non-innocent" behavior, meaning it can actively participate in the catalytic cycle through electronic changes. ethz.chethz.ch Upon deprotonation to its amido form (trop₂N⁻), the ligand can act as an internal base, facilitating key steps in catalytic transformations such as the dehydrogenation of alcohols. ethz.chresearchgate.net The electronic configuration of its metal complexes can be unique; for instance, in certain rhodium complexes, the Highest Occupied Molecular Orbital (HOMO) is located on the ligand, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the transition metal, a property that contributes to its high catalytic activity. ethz.ch
Hydrogenation and Dehydrogenation Catalysis
Metal complexes of this compound are particularly effective in catalytic reactions involving the transfer or removal of hydrogen. The interplay between the metal center and the cooperative amido/amine functionality of the ligand is central to this reactivity.
Transfer Hydrogenation of Carbonyl Compounds and Activated Olefins
Rhodium complexes featuring the deprotonated bis(5H-dibenzo[a,d]cyclohepten-5-yl)amide (trop₂N⁻) ligand have been identified as highly efficient catalysts for the transfer hydrogenation of ketones and activated olefins. ethz.chethz.chacs.org These reactions typically utilize alcohols, such as ethanol (B145695), as a safe and readily available hydrogen donor. acs.orgresearchgate.net The process is remarkably efficient, with rhodium amides demonstrating high turnover frequencies under mild conditions. researchgate.net For example, rhodium amide complexes with a saw-horse structure are reported to be very effective catalysts for this transformation. acs.orgresearchgate.net
| Catalyst Family | Substrates | Hydrogen Source | Key Findings | Citation |
|---|---|---|---|---|
| [Rh(trop₂N)(L)] (L = phosphine) | Ketones, Activated Olefins | Ethanol | Very active and efficient catalysts; Turnover frequencies reported above 500,000 h⁻¹. | ethz.chacs.orgresearchgate.net |
Dehydrogenation of Amine Boranes
In the field of hydrogen storage, the dehydrogenation of amine boranes is a critical reaction. A rare paramagnetic nickel(I) olefin complex stabilized by the this compound ligand demonstrates exceptionally high catalytic activity for the dehydrogenation of dimethylamino borane (B79455). acs.orgacs.orgresearchgate.net This catalytic system efficiently facilitates the release of one equivalent of dihydrogen from the amine borane substrate. acs.orgacs.orgresearchgate.net The unique electronic structure and steric profile of the nickel-trop₂NH complex are crucial for this high level of activity. researchgate.net
| Catalyst | Substrate | Product | Key Findings | Citation |
|---|---|---|---|---|
| Paramagnetic Nickel(I) olefin complex with trop₂NH | Dimethylamino borane | [Me₂NBH₂]₂ + H₂ | Very high catalytic activity for the release of one equivalent of H₂. | acs.orgacs.orgresearchgate.net |
Dehydrogenative Coupling Reactions (e.g., alcohols and amines to amides)
The synthesis of amides directly from alcohols and amines via dehydrogenative coupling is an atom-efficient process that produces only hydrogen gas as a byproduct. Rhodium complexes incorporating the trop₂NH ligand framework have been successfully applied to this transformation. ethz.chresearchgate.net These catalytic systems enable the direct formation of C-N bonds, including the synthesis of formamides from methanol (B129727) and amines, without the need for external additives. researchgate.net
Acceptorless Dehydrogenation of Aqueous Methanol
Acceptorless dehydrogenation, where hydrogen is released as H₂, is a key green chemistry process. While rhodium complexes with the trop₂NH ligand were found to be not particularly efficient for the dehydrogenation of pure methanol, related systems have been studied for this purpose. psu.edu Notably, a detailed mechanistic investigation using density functional theory (DFT) explored the dehydrogenation of aqueous methanol catalyzed by a [Ru(trop₂dae)] complex. researchgate.net This catalyst is generated in situ from a precursor, [Ru(trop₂dad)], which features a closely related trop-based diazadiene ligand. researchgate.net The study highlighted that the aqueous solvent actively participates in several stages of the catalytic cycle, including catalyst activation and the key C-H activation and hydrogen production steps. researchgate.net
Other Catalytic Organic Transformations
The utility of this compound metal complexes extends to other dehydrogenative coupling reactions. One significant example is the aerobic dehydrogenative coupling of primary alcohols with water to produce carboxylic acids. researchgate.netacs.org A rhodium(I) amido complex featuring an N-heterocyclic carbene (NHC) ligand, [Rh(trop₂N)(TMIY)], is an active catalyst for this oxidation. researchgate.net In this system, molecular oxygen serves as the terminal hydrogen acceptor, and the reaction proceeds in dimethylsulfoxide (DMSO), which acts as a sacrificial oxygen acceptor. researchgate.netacs.org
Based on a thorough review of the available scientific literature, there is no specific information regarding the catalytic applications of this compound metal complexes in the areas of hydrosilylation of unsaturated substrates or hydroboration reactions as outlined in the requested article structure. The provided search results indicate that while metal complexes of this ligand are known and have been studied in other catalytic processes, their application in the specified reactions is not documented in the accessible literature.
Research has focused on the use of this bulky amine ligand in different catalytic contexts. For instance, nickel(I) and nickel(0) complexes bearing the this compound ligand have demonstrated high catalytic activity for the dehydrogenation of dimethylamino borane. rsc.orgresearchgate.net Additionally, rhodium complexes incorporating this ligand have been investigated as catalysts for transfer hydrogenation reactions. ethz.chresearchgate.net
However, detailed research findings, including data tables and mechanistic elucidation specifically for the hydrosilylation and hydroboration of unsaturated substrates catalyzed by this compound metal complexes, are not available. Similarly, there is no specific information on the identification of key intermediates, the role of the amido ligand, or computational studies related to the catalytic cycles of these particular reactions involving this specific ligand.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed content for each specified section and subsection, as the foundational research for these topics concerning this compound does not appear to be present in the public scientific domain.
Theoretical and Computational Chemistry Studies of Bis 5h Dibenzo A,d Cyclohepten 5 Yl Amine and Its Complexes
Electronic Structure and Reactivity Descriptors
The electronic properties and reactivity of Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine, also known as trop2NH, have been a subject of interest, primarily in the context of its coordination to transition metals. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the electronic landscape of this ligand and its metallic complexes.
Density Functional Theory (DFT) Applications for Molecular and Electronic Structure
DFT calculations have been widely applied to understand the molecular and electronic structure of this compound, especially when it functions as a ligand in organometallic complexes. These studies provide critical insights into the bonding, charge distribution, and reactivity of the resulting compounds.
For instance, DFT analysis was performed on a notable paramagnetic nickel(I) olefin complex featuring the this compound ligand. researchgate.net The calculated geometry of this complex was found to be in good agreement with the experimental parameters obtained from X-ray crystallography. researchgate.net Such computational models are crucial for validating experimental structures and for providing a more detailed picture of the electronic environment. In this nickel(I) complex, both Electron Paramagnetic Resonance (EPR) and DFT data indicated that the ligand behaves "innocently," meaning it does not engage in redox activity with the metal center. researchgate.net
Furthermore, DFT calculations have been employed to study rhodium complexes incorporating this ligand. These studies help in understanding the nature of the metal-ligand interactions and the electronic factors that influence the catalytic activity of these complexes. researchgate.netnih.govrsc.org In rhodium(I) amido complexes derived from the deprotonation of this compound, DFT has been used to investigate the reaction mechanisms for processes like hydrogen splitting. researchgate.net
The choice of DFT functional and basis set is critical for obtaining accurate results. A variety of functionals and basis sets have been utilized in studies of complexes containing this ligand, tailored to the specific properties being investigated.
Ab Initio Calculations for Fundamental Electronic Properties
While DFT is a popular choice, ab initio methods, which are based on first principles without empirical parameterization, have also been referenced in the context of understanding the fundamental electronic properties of molecules like this compound. ucl.ac.uk These methods, though computationally more intensive, can provide a high level of theoretical accuracy for electronic structure, bond energies, and potential energy surfaces.
In the broader context of related dibenzocycloheptene systems, ab initio calculations have been used to determine properties such as ring inversion barriers, providing a foundational understanding of the molecule's dynamic behavior. Although specific ab initio studies focusing solely on the free this compound are not prominently detailed in the provided search results, the application of these methods to its structural analogues underscores their importance in accurately modeling the electronic characteristics of this class of compounds.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key in determining how a molecule will interact with other species.
In the context of this compound and its complexes, FMO analysis, typically performed using DFT, helps to explain their reactivity patterns. For the metal complexes, the composition and energy of the frontier orbitals are critical in understanding their catalytic mechanisms. For example, in a rhodium(I) amide complex, the HOMO is often associated with the Rh-N bond, making this site susceptible to electrophilic attack or involvement in heterolytic bond cleavage. researchgate.net
The table below summarizes the typical focus of FMO analysis in complexes of this ligand, although specific energy values for the free amine are not available in the provided results.
| Orbital | General Characteristics in Metal Complexes | Implication for Reactivity |
| HOMO | Often has significant contribution from the metal d-orbitals and the nitrogen lone pair of the amido form of the ligand. | Dictates the nucleophilic and reductive properties of the complex. Key in reactions like oxidative addition and heterolytic H2 splitting. |
| LUMO | Typically centered on the metal or ancillary ligands, its character depends on the overall geometry and electronic structure of the complex. | Determines the electrophilic and oxidative properties of the complex. Important for understanding ligand exchange and substrate binding. |
Conformational Analysis and Dynamics
The non-planar, butterfly-like structure of the dibenzo[a,d]cycloheptene framework endows this compound with interesting conformational properties and dynamic behavior.
Investigation of Ring Inversion Barriers (e.g., seven-membered ring)
The seven-membered ring in the dibenzo[a,d]cycloheptene moiety is flexible and can undergo a ring inversion process. This conformational change involves the "flipping" of the seven-membered ring, which leads to the interconversion of different conformers. The energy barrier associated with this inversion is a key parameter that describes the molecule's flexibility.
For the parent 5H-dibenzo[a,d]cycloheptene and its simple substituted derivatives, these barriers have been studied using techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy and computational methods. While specific values for the bis-substituted amine are not provided in the search results, studies on related compounds suggest that the inversion barriers are relatively low. For rhodium amide complexes containing the this compound ligand, it is noted that the inversion barriers are low, which can be a crucial factor in their catalytic activity. ethz.ch
Isomerism and Stereochemical Dynamics in Solution and Solid State
The complex three-dimensional structure of this compound gives rise to the possibility of isomerism and complex stereochemical dynamics. The two bulky dibenzocycloheptenyl groups attached to the nitrogen atom can adopt various orientations relative to each other.
In solution, dynamic processes such as ring inversion and rotation around the C-N bonds can lead to the exchange between different stereoisomers. This can be observed through temperature-dependent NMR spectroscopy. For example, the asymmetry in the ligand environment within a complex can lead to a large number of overlapping resonances in the NMR spectrum, indicating a complex and dynamic stereochemistry.
An in-depth analysis of the chemical compound this compound is presented below, focusing on its theoretical and computational chemistry studies.
Computational chemistry provides indispensable tools for predicting and understanding the behavior of complex molecules. For a sterically demanding secondary amine like this compound, these methods offer insights into its electronic structure, reactivity, and intermolecular interactions that are often difficult to probe experimentally. The following sections detail the application of theoretical models to elucidate key thermodynamic and kinetic parameters, as well as the noncovalent forces that govern its supramolecular chemistry.
**5.3. Thermodynamic and Kinetic Parameter Determinations
The thermodynamic and kinetic properties of this compound are central to understanding its stability, reactivity, and potential applications as a ligand in coordination chemistry. Computational methods allow for the precise determination of these parameters.
The acid dissociation constant (pKa) is a fundamental measure of the basicity of an amine. For this compound, the pKa value indicates the propensity of the nitrogen lone pair to accept a proton, forming the corresponding ammonium (B1175870) cation. Computational prediction of pKa values is a well-established field, often employing thermodynamic cycles and quantum mechanical calculations, such as Density Functional Theory (DFT). mdpi.comdevagirijournals.com
The calculation typically involves computing the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. devagirijournals.com This is achieved by calculating the free energies of the protonated amine (BH+), the neutral amine (B), and the proton (H+) in a given solvent, usually water. The accuracy of these predictions depends heavily on the chosen level of theory and the method used to model solvation effects. mdpi.comnih.gov
For this compound, the two bulky dibenzocycloheptenyl groups are expected to exert a significant electronic and steric influence. Electronically, the phenyl rings may withdraw some electron density from the nitrogen atom. Sterically, the immense bulk of these groups can hinder the approach of solvent molecules to stabilize the protonated form, which could potentially lower its basicity compared to less hindered secondary amines. researchgate.netalfa-chemistry.com While specific experimental or calculated pKa values for this compound are not widely published, the expected range can be contextualized by comparing it with other amines.
| Amine Class | Example Compound | Typical pKa Range |
|---|---|---|
| Primary Aliphatic | n-Propylamine | 10.5 - 10.8 |
| Secondary Aliphatic | Diethylamine | 10.9 - 11.1 |
| Tertiary Aliphatic | Triethylamine | 10.6 - 10.8 |
| Aromatic | Aniline | 4.5 - 5.0 |
| Bulky Secondary (Expected) | This compound | Likely lower than typical aliphatic secondary amines due to steric hindrance. |
The N-H Bond Dissociation Energy (BDE) is the energy required to homolytically cleave the N-H bond, yielding an aminyl radical and a hydrogen atom. This parameter is a critical indicator of the bond's strength and the molecule's susceptibility to hydrogen atom transfer (HAT) reactions, which are relevant in antioxidant studies and degradation pathways.
Computational studies have shown that for aliphatic amines, the N-H BDE generally decreases when moving from primary to secondary amines. nih.govresearchgate.net This trend is attributed to the stabilizing effect of alkyl substituents on the resulting aminyl radical. nih.gov For this compound, the two large, rigid dibenzo[a,d]cyclohepten-5-yl groups would play a crucial role in the stability of the corresponding radical. The potential for delocalization of the unpaired electron into the extensive π-systems of the aromatic rings could significantly stabilize the radical, thereby lowering the N-H BDE compared to simple dialkylamines.
| Compound | Amine Type | N-H BDE (kcal/mol) | Reference Principle |
|---|---|---|---|
| Ammonia (B1221849) (NH₃) | - | ~107 | Baseline |
| n-Propylamine | Primary | ~91.3 | Alkyl substitution lowers BDE. researchgate.net |
| Diethylamine | Secondary | ~88 | Further alkyl substitution provides more stability to the radical. nih.gov |
| This compound | Secondary, Bulky, Aromatic | Predicted to be lower than simple dialkylamines | Extensive radical delocalization over π-systems would lower BDE. |
Understanding the chemical transformations of this compound, such as its formation, complexation with metal ions, or decomposition, requires the calculation of activation energy barriers (ΔG‡). These barriers represent the energy difference between the reactants and the highest-energy transition state (TS) along a reaction pathway. medium.com
DFT calculations are a powerful tool for mapping reaction coordinates, locating transition state structures, and determining the associated energy barriers. rsc.orgresearchgate.net For a molecule as large as this compound, such calculations can predict the feasibility and kinetics of a given reaction. For instance, in its role as a ligand, the activation barrier for binding to a metal center would be influenced by the steric hindrance around the nitrogen atom, potentially leading to slower coordination kinetics compared to smaller amines. The calculation involves optimizing the geometries of the reactants, products, and the transition state, followed by frequency calculations to confirm their nature and to derive the Gibbs free energy. medium.com
| Reaction Step | Description | Computational Output |
|---|---|---|
| Reactant State | Initial geometry of separated reactants (e.g., amine + metal ion). | Optimized Energy (E_react) |
| Transition State (TS) | Highest energy point on the reaction coordinate, a first-order saddle point. | Optimized Energy (E_TS) |
| Product State | Final geometry of the resulting complex. | Optimized Energy (E_prod) |
| Activation Energy | Energy difference between the TS and reactants (ΔG‡ = G_TS - G_react). | Predicts reaction rate. medium.com |
**5.4. Intermolecular Interactions and Supramolecular Chemistry Modeling
The large, rigid structure and the presence of an N-H group make this compound an interesting candidate for forming ordered supramolecular assemblies. Modeling these interactions is key to understanding its solid-state properties and behavior in solution.
The secondary amine group (-NH-) in this compound is a classic hydrogen bond donor. This capability allows the molecule to participate in self-assembly, forming hydrogen-bonded chains or dimers in the solid state or interacting strongly with protic solvents. rsc.orgillinois.edu The strength, directionality, and reversibility of hydrogen bonds are fundamental to supramolecular chemistry. nih.govaps.org
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Potential Role |
|---|---|---|---|---|
| Self-Association | Amine (N-H) | Amine (N lone pair) | 3 - 7 | Formation of dimers or chains in the solid state. |
| Solvent Interaction | Amine (N-H) | Solvent (e.g., O of THF) | 2 - 5 | Solubility and solution-phase behavior. |
| Intramolecular (in complexes) | Amine (N-H) | Anionic Ligand (e.g., Cl⁻) | 5 - 15 | Stabilization of complex geometry. |
To gain a deeper, quantitative understanding of the bonding and noncovalent interactions within this compound, advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis are employed. univ-soukahras.dznih.gov
QTAIM analyzes the topology of the electron density (ρ) to characterize chemical bonds and interactions. scirp.org By locating bond critical points (BCPs) between atoms, one can determine the nature of the interaction. For example, the values of the electron density and its Laplacian (∇²ρ) at a BCP can distinguish between strong covalent bonds and weaker closed-shell interactions like hydrogen bonds or van der Waals contacts. scielo.org.mx
NCI analysis , often visualized using Reduced Density Gradient (RDG) plots, provides a colorful, intuitive map of noncovalent interactions in real space. researchgate.net These plots distinguish between strongly attractive interactions (like hydrogen bonds, shown in blue), weak van der Waals forces (green), and repulsive steric clashes (red). nih.gov For a molecule as sterically congested as this compound, NCI-RDG analysis would be invaluable for visualizing the stabilizing intramolecular van der Waals interactions between the two large cycloheptene (B1346976) wings, as well as identifying regions of steric strain.
| Method | Parameter | Interpretation |
|---|---|---|
| QTAIM | ∇²ρ(r) < 0, H(r) < 0 | Indicates a shared interaction (covalent bond). |
| ∇²ρ(r) > 0, H(r) ≈ 0 | Indicates a closed-shell interaction (H-bond, van der Waals). scielo.org.mx | |
| NCI-RDG Plot | Blue Isosurface | Strong, attractive interaction (e.g., hydrogen bond). researchgate.net |
| Green Isosurface | Weak, attractive interaction (van der Waals). researchgate.net | |
| Red Isosurface | Strong, repulsive interaction (steric clash). researchgate.net |
Advanced Analytical and Spectroscopic Methodologies in Research on Bis 5h Dibenzo A,d Cyclohepten 5 Yl Amine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the properties of bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine and its complexes in solution. researchgate.net It provides detailed information about structure, dynamics, and the chemical environment of molecules. researchgate.net
High-resolution proton (¹H) and carbon-13 (¹³C) NMR are fundamental tools for confirming the identity and purity of this compound and its various metallic complexes. acs.org In many cases, the spectra are consistent with the assigned molecular structures, serving as a primary method of characterization. acs.orgethz.ch For complex systems, one-dimensional spectra are often complemented by two-dimensional NMR techniques. For instance, ¹H-¹H Correlation Spectroscopy (COSY) and ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are employed to make unambiguous assignments of proton and carbon signals, respectively. scholaris.ca
The chemical shifts (δ) and coupling constants (J) provide a wealth of structural information. For example, in studies of organometallic complexes, ¹H and ¹³C NMR data can confirm the coordination mode of the ligand and the stereochemistry of the resulting complex, such as the exclusive formation of a trans isomer. ethz.ch The analysis of these spectra allows researchers to map out the connectivity of atoms within the molecule and confirm its structural integrity after chemical transformations. acs.orgresearchgate.net
Below is an illustrative table of the type of data obtained from ¹H and ³¹P{¹H} NMR for a related pincer-ligand nickel complex, demonstrating the detail achievable.
Interactive Table 1: Representative NMR Data for a Nickel Pincer Complex This table illustrates typical NMR data reported in the characterization of complexes related to the studied systems. Data is for (tPCH═CHP)NiCl. acs.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|
| ¹H | 6.86 | br s | CH═C |
| ¹H | 7.55 | d, JHH = 8 Hz | ArH |
| ¹H | 2.55 | m | CH(CH₃)₂ |
| ¹H | 1.36 | dd, JPH = 15 Hz, JHH = 5 Hz | CH(CH₃)₂ |
| ³¹P{¹H} | 29.23 | d, JPP = 221.9 Hz | P |
This compound and its derivatives can exhibit conformational flexibility. Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique to study these dynamic processes. In some instances, the ¹H NMR spectra of these compounds at room temperature show significantly broadened resonances. ethz.ch This broadening is often an indication of chemical exchange occurring on a timescale comparable to the NMR experiment's timescale. By recording spectra at different temperatures, these dynamic behaviors can be investigated. For example, upon cooling, a spectrum with broad peaks may resolve into a set of sharp resonances as the rate of conformational exchange slows, allowing for the characterization of the distinct conformations. ethz.ch A study on a nickel complex demonstrated that sharper resonances were recorded when the ¹H NMR spectrum was acquired at low temperatures (< 240 K), confirming the presence of dynamic processes at room temperature. ethz.ch
Variable-Temperature (VT) NMR studies are essential for probing the kinetics and thermodynamics of reactions involving this compound systems. By monitoring NMR spectra over a range of temperatures, researchers can observe the onset of chemical reactions, decomposition pathways, or dynamic equilibria. scholaris.ca For example, VT-¹H NMR has been used to track the thermal stability of related metal hydride complexes, identifying the temperatures at which decomposition and the formation of new species occur. scholaris.ca
For quantitative analysis, techniques such as line-shape analysis or two-dimensional exchange spectroscopy (EXSY) can be applied to the VT-NMR data. These methods allow for the calculation of kinetic parameters, such as the rate constants and activation barriers of dynamic processes. acs.org This information is critical for understanding reaction mechanisms and the stability of intermediates. acs.org
While solution-state NMR is powerful, it is not suitable for materials that are insoluble. researchgate.net For insoluble complexes or polymeric materials derived from this compound systems, solid-state NMR (ssNMR) provides invaluable structural information. researchgate.net The most common technique is Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR. mdpi.com Magic angle spinning is used to average out anisotropic interactions that would otherwise lead to extremely broad lines in solid samples, while cross-polarization enhances the signal of low-abundance nuclei like ¹³C. researchgate.netmdpi.com
This technique allows for the characterization of the chemical environment of atoms in the solid state, similar to solution NMR. mdpi.com It has been successfully used to analyze the structure of insoluble materials like complex polymers, where detailed analysis of ¹³C or ¹¹B MAS spectra can differentiate between atoms in different bonding environments. acs.orgresearchgate.net Experimental parameters such as the spinning rate and contact time are optimized to obtain high-resolution spectra for these solid materials. mdpi.com
Diffusion-Ordered Spectroscopy (DOSY) is a two-dimensional NMR technique that separates the signals of different species in a solution based on their diffusion coefficients. ox.ac.uknih.gov Since the diffusion coefficient is related to the size and shape of a molecule, DOSY can be used to distinguish between monomers, dimers, and other aggregates in solution, or to separate the signals of a large complex from smaller molecules. ox.ac.ukrsc.org
This method has been applied to rhodium complexes of this compound to measure the diffusion coefficients of the cationic complex and its counter-anion independently within the same solution. ethz.ch Furthermore, advanced techniques like ¹³C INEPT DOSY with internal references have been developed to quantitatively determine the aggregation numbers and solvation states of complex reactive intermediates in solution. nih.gov
Interactive Table 2: Diffusion Coefficients for a Rhodium Complex Cation and Anion Data for [(trop₂NH)Ir(COD)]OTf measured in a CD₂Cl₂/CDCl₃ solvent mixture. ethz.ch
| Species | Diffusion Coefficient (D) [m² s⁻¹] |
|---|---|
| Cationic Complex | 8.5(5) x 10⁻¹⁰ |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
The technique is sensitive enough to measure interatomic distances with high precision, such as the Ni···Ni distance of 2.9926(5) Å found in a dinickel hydride complex. acs.org Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion and obtain a clearer electron density map. acs.org
Beyond individual molecular structures, X-ray crystallography reveals how molecules pack together in the crystal lattice, which defines the supramolecular structure. researchgate.net It elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-stacking, which can lead to the formation of higher-order structures like chains, sheets, or helical columns. researchgate.netrsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for the study of paramagnetic species, particularly in identifying and characterizing metal-centered radicals involving the this compound (trop2NH) ligand. Research has demonstrated the isolation of a rare paramagnetic organometallic Ni(I) olefin complex utilizing this ligand. acs.orgresearchgate.net EPR studies were fundamental in confirming the d⁹ electronic configuration for these types of Ni(I) complexes. acs.org
In a specific instance, the continuous-wave (cw) EPR spectrum of a toluene (B28343) solution of a Ni(I) complex, synthesized via a protocol starting from a Ni(I) olefin precursor featuring the trop2NH ligand, was recorded at 20 K. acs.org The spectrum revealed a slightly rhombic g tensor, consistent with an approximate |x²–y²⟩ ground state of a 3d⁹ species with S = 1/2. acs.org This detailed analysis provides critical insight into the electronic structure of the metal center. acs.org Further advanced techniques, such as Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, have been employed on related systems to investigate hyperfine couplings, for example, with ¹⁴N nuclei, providing deeper understanding of the radical's environment. acs.orgethz.ch
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used to probe the electronic transitions within metal complexes of this compound and its derivatives. The technique is valuable for monitoring reaction progress and characterizing the resulting compounds. For example, the formation of a nickel complex, [Ni(troppPh)₂], was characterized by UV-Vis spectroscopy in tetrahydrofuran (B95107) (THF), revealing a distinct absorption profile with a shoulder at 410 nm and a broad shoulder between 600-700 nm. ethz.ch
This method is also effective in tracking reactions in real-time. The reaction of a nickel complex with an N-heterocyclic carbene was monitored by UV-Vis spectroscopy, where the observation of two isosbestic points at 290 and 420 nm suggested a clean conversion from starting material to product. bath.ac.uk In studies of rhodium complexes with the trop2NH ligand, UV/Vis spectroscopy has been used to monitor catalytic reactions, such as the hydrogenation of ketones. ethz.ch
| Complex | Solvent | λmax [nm] | Reference |
|---|---|---|---|
| [Ni(troppPh)₂] | THF | 410 (shoulder), 600-700 (broad shoulder) | ethz.ch |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and confirming the composition of newly synthesized complexes containing the this compound ligand. ethz.chresearchgate.net It provides direct evidence of a compound's identity by measuring its mass-to-charge ratio. Beyond simple molecular weight determination, tandem mass spectrometry methods can be employed to investigate the fragmentation patterns and reactivity of ionized complexes. researchgate.net This is particularly useful for gaining structural information and understanding the stability of the coordination compounds. For instance, investigations into the unimolecular reactions of radical cations of related organoarsenic compounds have been successfully carried out using tandem mass spectrometry, demonstrating the power of this technique to probe the intrinsic properties of complex molecules. researchgate.net
Mössbauer Spectroscopy for Iron Complexes
For systems containing iron, ⁵⁷Fe Mössbauer spectroscopy is a highly specific and powerful technique for probing the local environment of the iron nucleus. It provides detailed information about the oxidation state, spin state, and coordination geometry of the iron center. In the context of research involving ligands structurally related to this compound, Mössbauer spectroscopy has been a key tool in the characterization of various iron complexes. researchgate.netresearchgate.net The electronic structures of low-valent iron imido heterocubane clusters, for example, have been investigated using this method, providing crucial data that complements findings from other spectroscopic and analytical techniques. researchgate.net
Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Behavior Investigation
Electrochemical methods, particularly cyclic voltammetry (CV), are essential for investigating the redox properties of metal complexes derived from this compound. CV provides data on oxidation and reduction potentials, the reversibility of redox events, and the stability of different oxidation states. This information is critical for understanding potential catalytic cycles and for designing electrocatalysts. researchgate.net
The redox properties of a nickel complex, [Ni(troppPh)₂], were investigated by cyclic voltammetry in THF, revealing its electrochemical behavior. ethz.ch Similarly, rhodium complexes incorporating the trop2NH ligand, which are used in organometallic fuel cells and for the electroreforming of alcohols, have been studied using CV. researchgate.netresearchgate.net These studies help to devise possible catalytic cycles and understand the mechanism of action. researchgate.net The electrochemical reversibility observed in CV measurements can also be correlated with the acidity and bond strengths of the complexes, offering a more profound understanding of their reactivity. scholaris.ca
| Complex | Conditions | Reference Electrode | Reference |
|---|---|---|---|
| [Ni(troppPh)₂] | 298 K, in THF, 1 M TBAPF₆, scan rate 100 mV/s | Fc / Fc⁺ (+352 mV vs Ag / AgCl) | ethz.ch |
Compound Names
| Abbreviation/Name | Full Chemical Name |
|---|---|
| This compound | This compound |
| trop2NH | This compound |
| [Ni(troppPh)₂] | Bis(5-(diphenylphosphino)-5H-dibenzo[a,d]cycloheptene)nickel |
| THF | Tetrahydrofuran |
| TBAPF₆ | Tetrabutylammonium hexafluorophosphate |
Future Research Directions and Emerging Paradigms in the Study of Bis 5h Dibenzo A,d Cyclohepten 5 Yl Amine
Design and Synthesis of Next-Generation Ligand Architectures
The foundational structure of Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine offers a versatile platform for the design of new ligand architectures. Future research will likely focus on modifying the dibenzocyclohepten-5-yl moieties to fine-tune the steric and electronic environment around the metal center.
One promising direction is the introduction of functional groups onto the aromatic rings of the dibenzocyclohepten-5-yl framework. These modifications could include electron-donating or electron-withdrawing groups to modulate the electronic properties of the resulting metal complexes. For instance, the synthesis of derivatives with phosphine (B1218219), N-heterocyclic carbene (NHC), or other donor groups could lead to novel tridentate or tetradentate ligands with unique coordination chemistry. The synthesis of related iridium complexes has already been explored, suggesting that the core structure is amenable to coordination with various transition metals. ethz.ch
Furthermore, the nitrogen atom of the amine can be incorporated into larger macrocyclic structures, leading to ligands with pre-organized cavities for selective substrate binding. The development of chiral versions of these ligands is another important avenue, which could open up possibilities for asymmetric catalysis. The synthesis of such complex ligands will require innovative synthetic strategies, potentially involving multi-step reaction sequences and advanced purification techniques. The exploration of different synthetic routes to the core this compound structure itself could also lead to more efficient and scalable production of these valuable ligands. ethz.chethz.ch
Expansion of Catalytic Scope to New Chemical Transformations
Complexes of this compound with transition metals, particularly rhodium and nickel, have demonstrated remarkable catalytic activity in a range of transformations. researchgate.netacs.orgacs.org A significant area of future research will be the expansion of their catalytic scope to new and challenging chemical reactions.
The dehydrogenation of amine-boranes has been a notable success for catalysts bearing the trop₂NH ligand. researchgate.net Future work could explore the dehydrogenation of other substrates, such as ammonia-borane for chemical hydrogen storage, or the dehydrocoupling of silanes and phosphines to form new element-element bonds. The high activity of these catalysts also makes them promising candidates for transfer hydrogenation reactions, not only of ketones but also of other functional groups like imines, esters, and nitriles. ethz.ch
Moreover, the application of these complexes in electrocatalysis, particularly for the reforming of alcohols to produce hydrogen and value-added chemicals, is a rapidly emerging field. researchgate.net Research in this area could focus on improving the efficiency and durability of these electrocatalysts, as well as expanding the range of alcohols that can be converted. The unique electronic properties of the metal centers in these complexes may also be harnessed for C-H activation and functionalization reactions, a grand challenge in modern chemistry.
| Catalytic Reaction | Metal Center | Substrate | Key Findings |
| Dehydrogenation | Nickel | Dimethylamino borane (B79455) | High catalytic activity with release of one equivalent of dihydrogen. researchgate.netacs.org |
| Transfer Hydrogenation | Rhodium | Ketones | Highly efficient with ethanol (B145695) as the hydrogen source. ethz.ch |
| Electroreforming | Rhodium | Alcohols | Production of hydrogen and value-added chemicals. researchgate.net |
Exploration of Structural Properties for Integration into Advanced Materials
The unique structural features of this compound and its derivatives make them interesting building blocks for advanced materials. The rigid and bulky dibenzocyclohepten-5-yl groups can impart specific properties to polymers and other materials.
One area of exploration is the incorporation of this compound into the backbone of polymers. The resulting materials could exhibit enhanced thermal stability and specific photophysical or electronic properties. For example, polymers containing the trop₂NH moiety might find applications as charge-transporting materials in organic light-emitting diodes (OLEDs) or as components of membranes for gas separation.
Furthermore, the catalytic activity of metal complexes of this compound can be utilized to synthesize novel inorganic polymers. The dehydrogenation of amine-boranes, for instance, can lead to the formation of polyaminoboranes, which are of interest for their potential piezoelectric or preceramic properties. researchgate.net Future research could focus on controlling the polymerization process to obtain materials with well-defined structures and properties. The development of heterogeneous catalysts, where the trop₂NH complexes are immobilized on a solid support, would also be a significant step towards their practical application in materials synthesis.
Development of Predictive Models for Structure-Reactivity Relationships
A deeper understanding of the relationship between the structure of this compound-based catalysts and their reactivity is crucial for the rational design of improved catalytic systems. The development of predictive models, based on computational and experimental data, is a key future direction.
Density Functional Theory (DFT) calculations have already proven to be a powerful tool for elucidating the electronic structure and reaction mechanisms of metal complexes containing the trop₂NH ligand. bath.ac.ukacs.org Future computational studies could focus on building quantitative structure-activity relationship (QSAR) models. These models would correlate specific structural parameters of the ligand and the metal center with catalytic performance metrics such as turnover frequency and selectivity.
Electron Paramagnetic Resonance (EPR) spectroscopy is another vital technique for characterizing paramagnetic intermediates in catalytic cycles. ethz.chresearchgate.net By combining EPR data with DFT calculations, it is possible to gain detailed insights into the electronic and geometric structure of these transient species. This information is invaluable for understanding the factors that govern catalyst activity and for designing new catalysts with enhanced performance. The systematic collection of experimental and computational data for a wide range of trop₂NH derivatives will be essential for the development of robust and accurate predictive models.
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies
The complexity of the catalytic systems based on this compound necessitates a multidisciplinary approach for their study. Future breakthroughs in this field will likely come from synergistic approaches that combine synthetic chemistry, advanced spectroscopic techniques, and computational modeling.
The synthesis of new ligand derivatives and their corresponding metal complexes provides the physical samples for investigation. ethz.chacs.org Advanced spectroscopic methods, such as in-situ NMR and EPR spectroscopy, can then be used to monitor catalytic reactions in real-time and to identify key intermediates. ethz.chresearchgate.netbath.ac.uk X-ray crystallography provides precise structural information on stable complexes, which serves as a benchmark for computational models. bath.ac.uk
Computational studies, in turn, can provide a detailed picture of the entire catalytic cycle, including transition states that are difficult to observe experimentally. acs.orgethz.ch This integrated approach, where experimental and theoretical results are used to inform and validate each other, will be essential for unraveling the intricate details of catalysis with these systems and for guiding the design of the next generation of highly efficient and selective catalysts.
Q & A
Basic Question
- Spectroscopic Analysis : Confirm structure via H/C NMR (CDCl3 solvent) and high-resolution mass spectrometry (HRMS) .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
- Solubility Profiling : Test solubility in polar (water, ethanol) and nonpolar solvents (ether, hexane) to guide formulation .
How should researchers address incomplete environmental hazard data for this compound?
Advanced Question
- Bioaccumulation Studies : Use OECD 305 guidelines to assess persistence in aquatic systems .
- Ecotoxicology : Collaborate with facilities offering Daphnia magna or algae growth inhibition tests (OECD 201/202) .
- Regulatory Alignment : Adhere to GBZ/T 160.1-2004 workplace air standards for occupational exposure limits .
What experimental controls are essential in studying this compound’s biological activity?
Advanced Question
- Blind Assays : Include vehicle-only controls (e.g., DMSO) to isolate solvent effects .
- Positive/Negative Controls : Use established agonists/antagonists (e.g., benzodiazepine analogs) for receptor-binding studies .
- Replication : Perform triplicate runs with statistical validation (e.g., ANOVA) to ensure reproducibility .
How can factorial design improve reaction yield for novel derivatives?
Advanced Question
Implement a 2 factorial design to evaluate variables:
- Factors : Temperature (low/high), catalyst concentration (presence/absence), reaction time (short/long) .
- Response Surface Methodology (RSM) : Optimize interactions between factors using central composite design .
- Data Interpretation : Apply Minitab or Design-Expert software to model yield outcomes and identify significant parameters .
What ethical and legal considerations apply to in vitro studies with this compound?
Basic Question
- Regulatory Compliance : Ensure all research adheres to FDA guidelines for non-pharmaceutical use .
- Ethical Clearance : Obtain institutional review board (IRB) approval for cell-line or tissue-based assays .
- Documentation : Maintain detailed records of material safety data sheets (MSDS) and disposal protocols .
How can researchers mitigate batch-to-batch variability in synthesis?
Advanced Question
- Process Analytical Technology (PAT) : Integrate real-time FTIR or Raman spectroscopy to monitor reaction progress .
- Quality Control : Enforce strict adherence to Good Laboratory Practices (GLP) for raw material sourcing and handling .
- Stability Testing : Conduct accelerated aging studies (ICH Q1A) to assess shelf-life under varied conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
